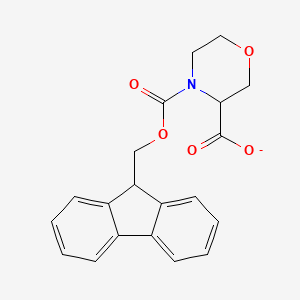
3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R/S)-Fmoc-3-carboxymorpholine is a chemical compound that belongs to the family of morpholine derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the morpholine ring, with a carboxyl group at the third position. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R/S)-Fmoc-3-carboxymorpholine typically involves the reaction of morpholine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve room temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (R/S)-Fmoc-3-carboxymorpholine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(R/S)-Fmoc-3-carboxymorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols. Substitution reactions result in the replacement of the Fmoc group with the desired functional group.
Scientific Research Applications
(R/S)-Fmoc-3-carboxymorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amino groups.
Biology: The compound is utilized in the synthesis of biologically active peptides and proteins.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: (R/S)-Fmoc-3-carboxymorpholine is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R/S)-Fmoc-3-carboxymorpholine involves its role as a protecting group in organic synthesis. The Fmoc group protects the nitrogen atom of the morpholine ring, preventing unwanted reactions during synthesis. The protecting group can be removed under mild conditions, typically using a base such as piperidine, to yield the free amine. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also contain the Fmoc protecting group and are used in peptide synthesis.
Boc-protected amino acids: Similar to Fmoc-protected compounds but use the tert-butyloxycarbonyl (Boc) group as the protecting group.
Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
(R/S)-Fmoc-3-carboxymorpholine is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the morpholine ring. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential.
Properties
Molecular Formula |
C20H18NO5- |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylate |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/p-1 |
InChI Key |
CJVIYWXADATNKP-UHFFFAOYSA-M |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


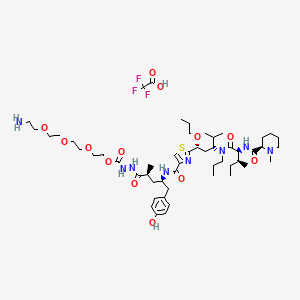
![2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)
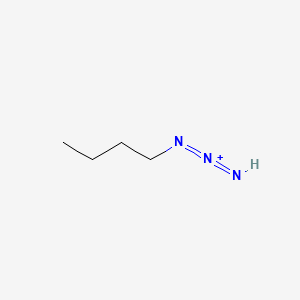

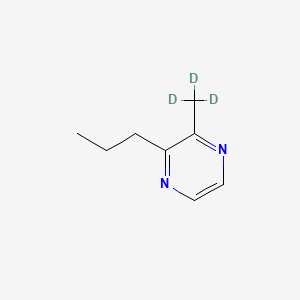
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)
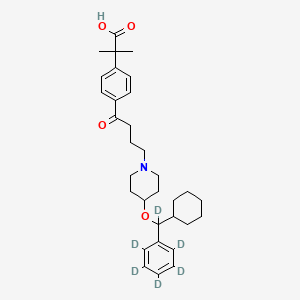
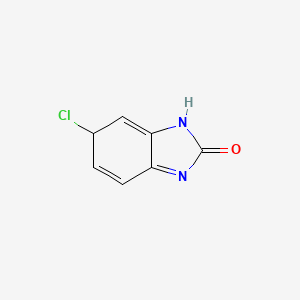
![1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12363225.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12363228.png)
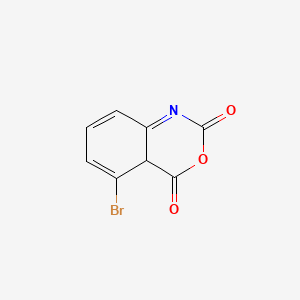

![N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12363233.png)
![N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363237.png)
